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molecular formula C6H7IN2 B065838 5-Iodo-3-methylpyridin-2-amine CAS No. 166266-19-9

5-Iodo-3-methylpyridin-2-amine

Cat. No. B065838
M. Wt: 234.04 g/mol
InChI Key: WTHKBDPHSGITFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07557127B2

Procedure details

To a suspension of 5-iodo-3-methyl-2-pyridinamine (7.0 g) in 47% hydrobromic acid was successively added bromine (2.31 mL) and aq solution of NaNO2 (5.16 g), the temperature being kept below 0° C. during addition. The reaction mixture was stirred for 1 hour at 5° C. and warmed to ambient temperature. The reaction was continued for 4 hours at ambient temperature and the mixture was diluted with NaOH(18 g in water 150 mL) and extracted with AcOEt. The organic phase was washed with 5% Na2S2O3 aq solution, water, and brine, and dried over Na2SO4. The solvent was removed in vacuo, and the residue was purified by silica gel column chromatography eluted with chloroform to give 2-bromo-5-iodo-3-methylpyridine (2.95 g) as pale yellow powder.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.31 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.16 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH3:9])[C:5](N)=[N:6][CH:7]=1.[Br:10]Br.N([O-])=O.[Na+]>Br.[OH-].[Na+]>[Br:10][C:5]1[C:4]([CH3:9])=[CH:3][C:2]([I:1])=[CH:7][N:6]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
IC=1C=C(C(=NC1)N)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Br
Step Two
Name
Quantity
2.31 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
5.16 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour at 5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the temperature being kept below 0° C. during addition
TEMPERATURE
Type
TEMPERATURE
Details
warmed to ambient temperature
WAIT
Type
WAIT
Details
The reaction was continued for 4 hours at ambient temperature
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt
WASH
Type
WASH
Details
The organic phase was washed with 5% Na2S2O3 aq solution, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluted with chloroform

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=NC=C(C=C1C)I
Measurements
Type Value Analysis
AMOUNT: MASS 2.95 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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